Methanone, phenyl(tetrahydro-1,1-dioxido-2-thienyl)-
Description
Methanone, phenyl(tetrahydro-1,1-dioxido-2-thienyl)- (CAS: 24463-84-1) is a ketone derivative featuring a phenyl group and a tetrahydrothiophene-1,1-dioxide moiety. Its molecular formula is C₁₁H₁₂O₃S, with a molecular weight of 224.28 g/mol . The compound’s structure includes a sulfone group (1,1-dioxidotetrahydrothienyl) fused to a phenyl-substituted methanone core, which confers unique electronic and steric properties. This compound has been studied in contexts ranging from redox-active materials to antimicrobial agents, though its primary applications remain under investigation .
Properties
CAS No. |
24463-84-1 |
|---|---|
Molecular Formula |
C11H12O3S |
Molecular Weight |
224.28 g/mol |
IUPAC Name |
(1,1-dioxothiolan-2-yl)-phenylmethanone |
InChI |
InChI=1S/C11H12O3S/c12-11(9-5-2-1-3-6-9)10-7-4-8-15(10,13)14/h1-3,5-6,10H,4,7-8H2 |
InChI Key |
ZIANEVREFSCQGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(S(=O)(=O)C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of Methanone, phenyl(tetrahydro-1,1-dioxido-2-thienyl)- generally follows a sequence of:
- Formation of the tetrahydro-1,1-dioxido-2-thienyl (sulfonyl-thiophene) ring system.
- Introduction of the phenyl ketone (methanone) moiety.
- Coupling of these structural units under controlled conditions.
This approach often uses halogenated intermediates, nucleophilic substitution, and oxidation steps to achieve the sulfone functionalization on the thiophene ring.
Preparation of the Tetrahydro-1,1-dioxido-2-thienyl Moiety
The tetrahydro-1,1-dioxido-2-thienyl group is a sulfone derivative of a tetrahydrothiophene ring. The synthesis typically involves:
- Starting from tetrahydrothiophene or its derivatives.
- Oxidation of the thiophene sulfur atom to the sulfone (1,1-dioxide) state using oxidizing agents such as hydrogen peroxide or peracids.
- Protection or functionalization of the tetrahydrothiophene ring as needed for subsequent coupling.
This sulfone formation is critical as it imparts chemical stability and alters electronic properties of the thiophene ring, enabling further reactions.
Introduction of the Phenyl Methanone Group
The phenyl methanone (benzoyl) functionality can be introduced by:
- Acylation reactions using benzoyl halides or benzoyl derivatives.
- Nucleophilic addition of phenyl organometallic reagents (e.g., phenylmagnesium bromide) to aldehyde or ketone intermediates.
- Oxidation of benzylic alcohol intermediates to ketones using mild oxidants such as manganese dioxide.
For example, phenylmagnesium bromide addition to an aldehyde intermediate followed by oxidation yields the phenyl methanone structure.
Coupling of the Phenyl and Tetrahydro-1,1-dioxido-2-thienyl Units
The key step in preparing Methanone, phenyl(tetrahydro-1,1-dioxido-2-thienyl)- is the coupling of the phenyl ketone with the sulfonyl-thiophene moiety. This can be achieved by:
- Treatment of a halo-substituted tetrahydro-1,1-dioxido-2-thienyl intermediate with phenyl nucleophiles or organometallic reagents.
- Use of haloacetyl halides (e.g., chloroacetyl chloride) to introduce the ketone functionality on the sulfonyl-thiophene ring, followed by nucleophilic substitution with phenyl groups.
- Reactions performed in suitable solvents such as halogenated hydrocarbons (dichloromethane, trichloromethane) or ethers (tetrahydrofuran) with bases like triethylamine or sodium bicarbonate to facilitate coupling.
- Temperature control is important, typically between -20 °C and +20 °C to optimize yield and selectivity.
Representative Preparation Procedure (Based on Patent Literature)
A documented preparation method involves:
- Reacting a compound of formula (III) (a tetrahydrothiophene derivative) with a haloacetyl halide (e.g., chloroacetyl chloride) in dichloromethane at 0 °C in the presence of triethylamine.
- This yields an intermediate compound of formula (II) bearing the haloacetyl group on the sulfone-thiophene ring.
- The intermediate is then reacted with a phenyl nucleophile or phenyl organometallic reagent to afford the target compound Methanone, phenyl(tetrahydro-1,1-dioxido-2-thienyl)- (formula (I)).
- The reaction can be performed as a two-step process isolating the intermediate or as a one-pot procedure.
- Enantiomerically pure or racemic mixtures can be prepared depending on the starting material stereochemistry.
Reaction Conditions and Solvent Systems
| Step | Reagents/Conditions | Solvents | Temperature | Notes |
|---|---|---|---|---|
| Sulfone formation | Oxidation with H2O2 or peracids | Methanol, ethanol | Room temp | Mild oxidation to avoid ring degradation |
| Haloacetylation | Chloroacetyl chloride + triethylamine | Dichloromethane, THF | 0 to 20 °C | Base neutralizes HCl byproduct |
| Phenyl nucleophile addition | Phenylmagnesium bromide or phenyl lithium | Ether solvents (THF, Et2O) | 0 to room temp | Controlled addition to avoid side reactions |
| Oxidation of alcohol to ketone | MnO2 or similar oxidants | Dichloromethane, toluene | Room temp | Selective oxidation of benzylic alcohol |
Analytical and Purification Techniques
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the chemical shifts corresponding to phenyl and sulfonyl-thiophene protons and carbons.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and formula.
- Chromatography : Silica gel column chromatography with hexanes/ethyl acetate mixtures is used for purification.
- X-ray Crystallography : Used for structural confirmation when crystalline samples are obtained.
Summary Table of Key Steps
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|---|
| 1 | Oxidation | Tetrahydrothiophene | H2O2, peracids | Tetrahydro-1,1-dioxido-2-thienyl sulfone | High, mild conditions |
| 2 | Haloacetylation | Sulfone-thiophene derivative | Chloroacetyl chloride, Et3N | Haloacetylated sulfone intermediate | Moderate, 0 °C to RT |
| 3 | Nucleophilic addition | Haloacetylated intermediate | Phenylmagnesium bromide | Secondary alcohol intermediate | Moderate to good |
| 4 | Oxidation | Secondary alcohol intermediate | MnO2 | Methanone, phenyl(tetrahydro-1,1-dioxido-2-thienyl)- | Good, selective oxidation |
Research Findings and Considerations
- The sulfone group significantly influences the reactivity and stability of the thiophene ring during coupling.
- Reaction temperature and solvent choice critically affect the yield and purity of the final product.
- Enantiomeric purity can be controlled by using chiral starting materials or resolution techniques.
- The described synthetic routes are consistent with those used for preparing related tetracyclic and sulfone-containing heterocycles with biological activity, as documented in patent literature and peer-reviewed articles.
Chemical Reactions Analysis
Methanone, phenyl(tetrahydro-1,1-dioxido-2-thienyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thioethers.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antimicrobial and antifungal properties . In medicine, it is being explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities . In industry, it is utilized in the production of dyes, biocides, and other chemical intermediates .
Mechanism of Action
The mechanism of action of methanone, phenyl(tetrahydro-1,1-dioxido-2-thienyl)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to be due to its ability to disrupt the cell membrane of microorganisms . Its anti-inflammatory effects may be attributed to its inhibition of certain enzymes involved in the inflammatory response . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Electronic Properties
The compound’s structural uniqueness lies in its sulfone-containing tetrahydrothienyl group. Key comparisons include:
| Compound Name | Structure | Key Features | Molecular Weight (g/mol) | Notable Properties | References |
|---|---|---|---|---|---|
| Methanone, phenyl(tetrahydro-1,1-dioxido-2-thienyl)- | Phenyl + tetrahydrothiophene-1,1-dioxide | Sulfone group enhances redox stability | 224.28 | High electron density at carbonyl group; redox-active in flow batteries | |
| (10-Methyl-10H-phenothiazin-1-yl)(phenyl)methanone (PTZ-KT) | Phenothiazine + phenyl methanone | Extended conjugation via phenothiazine | 329.41 | Lower redox potential (2.5 V) compared to fused analogs; moderate electron delocalization | |
| 1-(2-(10H-Phenothiazin-10-yl)phenyl)ethan-1-one (BP-PT) | Phenothiazine + ethanone | Non-fused conjugation | 315.39 | Reduced electron density at carbonyl due to steric hindrance; inferior ionic character | |
| 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | Benzothiazine + phenyl methanone | Bulky benzothiazine substituent | 417.51 | Enhanced steric bulk; potential antimicrobial activity (unconfirmed) |
Key Findings :
Key Findings :
Key Findings :
- Thienyl ethanones (e.g., ) are more widely applied in industrial settings due to simpler synthesis.
Biological Activity
Methanone, phenyl(tetrahydro-1,1-dioxido-2-thienyl)- (CAS Number: 24463-84-1) is a compound with significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₁H₁₂O₃S
- Molecular Weight : 224.276 g/mol
- Density : 1.301 g/cm³
- Boiling Point : 441.3ºC at 760 mmHg
- LogP : 2.527
Biological Activity Overview
Research indicates that Methanone, phenyl(tetrahydro-1,1-dioxido-2-thienyl)- exhibits a range of biological activities:
Antimicrobial Activity
Studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of related thienyl compounds have shown promising antibacterial effects against various pathogens including E. coli and S. aureus. The mechanism often involves interaction with bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including HeLa cells and A549 lung carcinoma cells. The activity is often attributed to the ability of the compound to induce apoptosis or inhibit cell proliferation through specific molecular interactions.
The biological activity of Methanone, phenyl(tetrahydro-1,1-dioxido-2-thienyl)- is primarily mediated through:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular processes.
- Receptor Modulation : It can bind to receptors that regulate cellular signaling pathways, thus influencing cell behavior.
Table 1: Biological Activity Summary
Detailed Research Findings
- Antimicrobial Studies : Research indicated that methanolic extracts containing similar thienyl compounds displayed significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 62.5 to 78.12 µg/mL against resistant strains such as MRSA .
- Anticancer Efficacy : In vitro assays revealed that compounds related to Methanone affected cell viability in HeLa and A549 cell lines with IC50 values indicating effective concentration levels for therapeutic applications .
- Mechanistic Insights : Studies have shown that the thienyl moiety can form hydrogen bonds with key amino acids in target proteins, enhancing binding affinity and specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
